7-Bromo-2,1-benzothiazol-3-amine
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Overview
Description
7-Bromo-2,1-benzothiazol-3-amine is a heterocyclic compound . It is synthesized by reacting 2-aminobenzothiazole with aniline in the presence of acid . The molecular formula is C7H5BrN2S .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . A highly efficient and simple protocol for the preparation of 2-aminobenzothiazoles through the reaction of potassium thiocyanate and substituted anilines in the presence of nano-BF3/SiO2 as a reusable heterogeneous catalyst is described .Molecular Structure Analysis
The molecular weight of 7-Bromo-2,1-benzothiazol-3-amine is 229.1 . The exact mass is 227.935669 .Chemical Reactions Analysis
The product has been shown to have traceless reactions . The compounds 7-sulfonamide-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole and 7-sulfonamide-2-(4-methylphenyl)imidazo[2,1-b][1,3]benzothiazole exhibited considerable in vitro anticancer activity against Hep G2 cell line .Physical And Chemical Properties Analysis
The density of 7-Bromo-2,1-benzothiazol-3-amine is 1.8±0.1 g/cm3 . The boiling point is 366.8±34.0 °C at 760 mmHg . The flash point is 175.7±25.7 °C .Scientific Research Applications
- Researchers have synthesized various benzothiazole derivatives, including those containing a bromine substituent, to evaluate their anti-tubercular properties .
- The synthesis of benzothiazole derivatives involves several synthetic pathways, such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
- In addition to synthesis, researchers have explored the mechanism of resistance of existing anti-TB drugs .
Anti-Tubercular Activity
Synthetic Pathways
Mechanism of Resistance in Anti-TB Drugs
Structure-Activity Relationships (SAR)
Other Medicinal Applications
Safety And Hazards
Future Directions
Benzothiazole derivatives have been extensively studied and found to have diverse chemical reactivity and a broad spectrum of biological activity . The present study reveals that the presence of sulfonamide in combination with methoxy substitution enhanced DNA fragmentation and thereby acting as an effective derivative for Hepatocellular carcinoma . The finding of the present review will be beneficial for the researchers in the development of novel antibacterial molecules based on benzothiazole moiety .
properties
IUPAC Name |
7-bromo-2,1-benzothiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S/c8-5-3-1-2-4-6(5)10-11-7(4)9/h1-3H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMIVZSUZRJPJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(SN=C2C(=C1)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2,1-benzothiazol-3-amine |
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